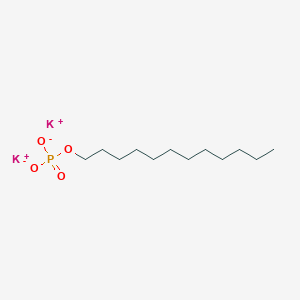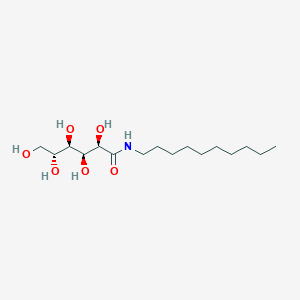
3-Chloro-2-biphenylol potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-biphenylol potassium salt is a chemical compound that is widely used in scientific research. It is a derivative of biphenyl and has been found to have several applications in various fields of study.
Mechanism Of Action
The mechanism of action of 3-Chloro-2-biphenylol potassium salt is not fully understood. However, it has been found to inhibit the activity of certain enzymes, particularly those involved in the metabolism of biphenyl. It has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Biochemical And Physiological Effects
3-Chloro-2-biphenylol potassium salt has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms and to have anti-inflammatory properties. It has also been found to have an effect on the metabolism of lipids and carbohydrates in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Chloro-2-biphenylol potassium salt in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is commercially available. However, it has some limitations, including its low solubility in non-polar solvents and its potential toxicity to certain organisms.
Future Directions
There are several future directions for the study of 3-Chloro-2-biphenylol potassium salt. One area of research could focus on its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Another area of research could focus on its effect on the gut microbiome and its potential use as a prebiotic. Additionally, the development of new synthetic methods for 3-Chloro-2-biphenylol potassium salt could lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of 3-Chloro-2-biphenylol potassium salt involves the reaction of 2-biphenylol with potassium hydroxide and chloroform. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
3-Chloro-2-biphenylol potassium salt has several scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of enzyme kinetics and as a model compound for the study of biphenyl metabolism in microorganisms.
properties
CAS RN |
18128-17-1 |
|---|---|
Product Name |
3-Chloro-2-biphenylol potassium salt |
Molecular Formula |
C12H8ClKO |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
potassium;2-chloro-6-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.K/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
InChI Key |
MNVHODLJABCKMB-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Other CAS RN |
18128-17-1 |
synonyms |
6-Chloro-2-phenylphenol, potassium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)





